2-(4-Methyl-2-nitrophenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2-nitrophenoxy)propanoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of phenoxypropanoic acid, characterized by the presence of a nitro group and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic acid typically involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ethyl ester. The reaction conditions include:
Reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate: This step is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone.
Hydrolysis of the ethyl ester: The resulting ester is then hydrolyzed using an aqueous solution of sodium hydroxide to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 2-(4-Methyl-2-aminophenoxy)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
2-(4-Methyl-2-nitrophenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. For instance, its derivatives with anti-inflammatory properties may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways in macrophage cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4-nitrophenoxy)propanoic acid: Similar structure but with different substitution patterns on the aromatic ring.
2-(4-Nitrophenyl)propanoic acid: Lacks the methyl group present in 2-(4-Methyl-2-nitrophenoxy)propanoic acid.
Uniqueness
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6-3-4-9(8(5-6)11(14)15)16-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOCFVIACPYANN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397390 |
Source
|
Record name | 2-(4-methyl-2-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514801-24-2 |
Source
|
Record name | 2-(4-methyl-2-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.